3-Methylimidazo[1,5-a]pyridine;oxalic acid
Description
3-Methylimidazo[1,5-a]pyridine;oxalic acid is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their significant structural components in various pharmaceuticals and agrochemicals . The unique chemical structure of this compound makes it a valuable scaffold in organic synthesis and pharmaceutical chemistry .
Properties
IUPAC Name |
3-methylimidazo[1,5-a]pyridine;oxalic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2.C2H2O4/c1-7-9-6-8-4-2-3-5-10(7)8;3-1(4)2(5)6/h2-6H,1H3;(H,3,4)(H,5,6) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGIJQPJQUKLKFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C2N1C=CC=C2.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidazo[1,5-a]pyridine derivatives, including 3-Methylimidazo[1,5-a]pyridine;oxalic acid, can be achieved through various methods such as cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One efficient method involves the iodine-mediated one-pot synthesis starting from 2-aminomethylpyridines, benzaldehydes, and sodium benzenesulfinates . This method features mild reaction conditions, high atom utilization, and convenient starting materials .
Industrial Production Methods: Industrial production of imidazo[1,5-a]pyridine derivatives often involves large-scale cyclocondensation and cycloaddition reactions. These methods are optimized for high yield and purity, making them suitable for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 3-Methylimidazo[1,5-a]pyridine;oxalic acid undergoes various chemical reactions, including oxidation, reduction, and substitution . The direct functionalization of this scaffold through radical reactions has been considered one of the most efficient strategies .
Common Reagents and Conditions: Common reagents used in these reactions include transition metal catalysts, metal-free oxidants, and photocatalysts . For example, the iodine-mediated one-pot synthesis employs iodine as a catalyst and sodium benzenesulfinates as a reagent .
Major Products: The major products formed from these reactions are various imidazo[1,5-a]pyridine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
3-Methylimidazo[1,5-a]pyridine;oxalic acid has a wide range of applications in scientific research. Its unique chemical structure and versatility make it valuable in materials science, pharmaceutical research, and optoelectronic devices . It has been used in the development of anti-cancer drugs, sensors, and emitters for confocal microscopy and imaging . Additionally, it has shown potential in the treatment of various diseases due to its biological properties .
Mechanism of Action
The mechanism of action of 3-Methylimidazo[1,5-a]pyridine;oxalic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins and modulating their activity . This interaction can lead to various biological outcomes, such as inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 3-Methylimidazo[1,5-a]pyridine;oxalic acid include imidazo[1,2-a]pyridines and imidazo[1,5-a]pyrimidines . These compounds share structural similarities but differ in their chemical properties and biological activities .
Uniqueness: The uniqueness of this compound lies in its specific chemical structure, which allows for versatile functionalization and a wide range of applications . Its ability to undergo various chemical reactions and its potential in pharmaceutical research make it a valuable compound in scientific research .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
